Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate

Catalog No.
S929153
CAS No.
2098004-96-5
M.F
C14H18N2O3
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)...

CAS Number

2098004-96-5

Product Name

Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate

IUPAC Name

tert-butyl N-[(5-methyl-1,2-benzoxazol-3-yl)methyl]carbamate

Molecular Formula

C14H18N2O3

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C14H18N2O3/c1-9-5-6-12-10(7-9)11(16-19-12)8-15-13(17)18-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,17)

InChI Key

DXKVIPLNBQHVHA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)ON=C2CNC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CNC(=O)OC(C)(C)C
  • Chemical reference sources: While resources like PubChem provide general information on the compound including structure and properties [], there is no mention of its use in scientific research [].
  • Limited commercial availability: Several commercial suppliers list the compound but primarily for research purposes and without specifying its research applications [, , ].

Further Research Avenues:

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Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.3 g/mol. It is classified as a tert-butyl carbamate derivative, which is notable for its diverse applications in research and pharmaceutical development. The compound is characterized by its isoxazole ring, which contributes to its biological activity and potential therapeutic effects. Typically, it is available in high purity (around 95%) for research purposes.

, particularly as a substrate or intermediate. It can be involved in reactions such as the Fujiwara-Moritani reaction, where it may serve as a precursor for synthesizing more complex organic molecules. The presence of the isoxazole moiety allows for unique reactivity patterns, including electrophilic aromatic substitution and nucleophilic attack at the nitrogen atom of the carbamate group.

Isoxazole derivatives, including tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate, exhibit a broad spectrum of biological activities. These compounds have been reported to possess analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties. Specifically, this compound has been shown to inhibit the phosphorylation of FLT3 (Fms-like tyrosine kinase 3), which is crucial in cell proliferation and survival pathways . This inhibition can lead to significant alterations in cellular signaling pathways and gene expression.

The synthesis of tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate typically involves several steps that may include:

  • Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Carbamate Formation: The final product is obtained by reacting the isoxazole derivative with tert-butyl chloroformate or another suitable carbamoylating agent under controlled conditions.

Specific synthetic routes may vary based on the desired yield and purity of the final product .

Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate has various applications in medicinal chemistry and drug discovery due to its biological activity. It can be used in:

  • Pharmaceutical Research: As a lead compound for developing new analgesics or anti-inflammatory agents.
  • Biochemical Studies: To investigate enzyme inhibition mechanisms and cellular signaling pathways.
  • Synthetic Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Studies on the interactions of tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate with biological targets reveal its potential to modulate various biochemical pathways. For example, it has shown significant effects on cell signaling related to cancer progression by inhibiting key kinases involved in tumor growth. Furthermore, its interaction with other biomolecules can lead to changes in metabolic pathways that are crucial for maintaining cellular homeostasis .

Several compounds share structural similarities with tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate, including:

  • Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate
    • Molecular Formula: C13H15BrN2O3
    • Notable for having a bromine substituent that may enhance certain biological activities compared to the methyl variant.
  • Tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate
    • Molecular Formula: C12H15N3O3
    • Contains an amino group that could influence its pharmacological profile differently than the methyl group.
  • Tert-butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate
    • Molecular Formula: C12H15N3O3
    • Features an amino group at a different position on the isoxazole ring, potentially altering its interaction with biological targets.

These compounds highlight the structural diversity within the isoxazole derivative family and underscore how variations in substituents can lead to distinct biological activities and therapeutic potentials .

XLogP3

2.6

Dates

Last modified: 08-16-2023

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